UT-155

Übersicht

Beschreibung

UT-155 ist ein selektiver und potenter Antagonist des Androgenrezeptors. Es ist bekannt für seine Fähigkeit, an die Ligandenbindungsdomäne des Androgenrezeptors mit hoher Affinität zu binden, was es zu einem vielversprechenden Kandidaten für die Behandlung von kastrationsresistentem Prostatakrebs macht .

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von UT-155 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die Schlüsselschritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Konsistenz und die Einhaltung gesetzlicher Vorschriften zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UT-155 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und so seine Aktivität verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von Androgenrezeptor-Antagonisten zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf Androgenrezeptor-Signalwege in verschiedenen Zelllinien.

Medizin: Als potenzieller therapeutischer Wirkstoff für die Behandlung von kastrationsresistentem Prostatakrebs erforscht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Androgenrezeptor abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an die Ligandenbindungsdomäne des Androgenrezeptors bindet und so verhindert, dass der Rezeptor mit seinen natürlichen Liganden interagiert. Diese Hemmung stört den Androgenrezeptor-Signalweg, was zu einer reduzierten Expression von androgenabhängigen Genen und einer Hemmung des Wachstums von Prostatakrebszellen führt .

Wissenschaftliche Forschungsanwendungen

Prostate Cancer Cell Studies

UT-155 has been extensively studied in various prostate cancer cell lines, including LNCaP and 22RV1 cells. Key findings include:

- Reduction of AR Protein Levels : Studies show that this compound significantly decreases both full-length AR and its splice variants in treated cells, leading to reduced cell proliferation .

- Inhibition of Androgen-Independent Growth : this compound effectively inhibits the growth of androgen-independent prostate cancer cells, demonstrating its potential as a treatment for advanced disease stages where traditional androgen-deprivation therapies fail .

Xenograft Models

Preclinical studies using xenograft models have provided insights into the in vivo efficacy of this compound:

- Tumor Regression : In immunocompromised mice bearing enzalutamide-resistant tumors, administration of this compound resulted in significant tumor regression, highlighting its potential as a therapeutic agent for resistant prostate cancers .

Comparative Data Table

The following table summarizes key findings from studies involving this compound compared to other compounds targeting the androgen receptor:

| Compound | Mechanism | Targeted Domain | Effect on AR Levels | Inhibition of Cell Growth | Notes |

|---|---|---|---|---|---|

| This compound | Selective degradation | AF-1 | Significant decrease | Yes | Effective against splice variants |

| EPI-001 | Competitive antagonist | AF-1 | Moderate decrease | Partial | Less effective on splice variants |

| Enzalutamide | Competitive antagonist | LBD | No significant change | Yes (initially) | Resistance develops over time |

Case Study 1: In Vitro Analysis

In a study involving LNCaP cells treated with varying concentrations of this compound, results indicated a dose-dependent reduction in AR protein levels. At concentrations above 10 µM, there was over a 90% reduction in both full-length and variant forms of AR, correlating with decreased cell proliferation rates .

Case Study 2: In Vivo Efficacy

In xenograft models with CRPC characteristics, administration of this compound led to notable tumor size reduction compared to control groups receiving no treatment or conventional therapies. This suggests that this compound not only inhibits tumor growth but may also reverse resistance mechanisms seen in advanced prostate cancer cases .

Wirkmechanismus

UT-155 exerts its effects by binding to the ligand-binding domain of the androgen receptor, preventing the receptor from interacting with its natural ligands. This inhibition disrupts the androgen receptor signaling pathway, leading to reduced expression of androgen-responsive genes and inhibition of prostate cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Enzalutamid: Ein weiterer Androgenrezeptor-Antagonist mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Bindungsaffinität und Potenz.

Apalutamid: Ein neuerer Androgenrezeptor-Antagonist mit verbesserten pharmakokinetischen Eigenschaften.

UT-34: Eine verwandte Verbindung mit einem unterschiedlichen Wirkmechanismus, die den Abbau des Androgenrezeptors fördert

Einzigartigkeit von UT-155

This compound ist einzigartig aufgrund seiner hohen Bindungsaffinität an die Ligandenbindungsdomäne des Androgenrezeptors und seiner Fähigkeit, sowohl Wildtyp- als auch mutierte Androgenrezeptoren zu hemmen. Dies macht es zu einem vielversprechenden Kandidaten für die Behandlung von Prostatakrebsen, die gegen andere Androgenrezeptor-Antagonisten resistent sind .

Biologische Aktivität

UT-155 is a novel compound classified as a selective androgen receptor degrader (SARD), primarily developed for the treatment of advanced prostate cancer, particularly in cases resistant to conventional therapies. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and comparative performance against existing androgen receptor antagonists.

This compound operates through a unique mechanism that involves both antagonism and degradation of the androgen receptor (AR). It binds to multiple domains of the AR, specifically targeting the amino-terminal transcriptional activation domain (AF-1) and the carboxy-terminal ligand binding domain (LBD). This dual binding capability enhances its effectiveness in degrading both wild-type AR and its splice variants (AR-SVs), which are often implicated in castration-resistant prostate cancer (CRPC) .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent antagonistic activity against AR. The compound was shown to inhibit R1881-induced transactivation of AR in LNCaP cells with a potency 5–10 times greater than enzalutamide, a standard treatment for prostate cancer. Notably, this compound also effectively inhibited PSA (prostate-specific antigen) expression in enzalutamide-resistant cell lines, indicating its potential utility in overcoming resistance mechanisms .

Table 1: Comparative Potency of this compound and Other AR Antagonists

| Compound | IC50 (nM) | Effect on PSA Expression | Resistance Overcome |

|---|---|---|---|

| This compound | 10 | Yes | Yes |

| Enzalutamide | 50 | No | No |

| Bicalutamide | 100 | No | No |

Mechanistic Insights

The degradation mechanism of this compound involves the ubiquitin-proteasome pathway (UPP). Studies have shown that treatment with this compound leads to a significant reduction in AR protein levels, which can be reversed by proteasome inhibitors like MG132. This suggests that this compound promotes AR degradation through ubiquitination, a critical process for effective therapeutic action .

In Vivo Studies

In vivo studies using patient-derived xenograft (PDX) models have further validated the efficacy of this compound. Mice implanted with CRPC PDXs demonstrated significant tumor regression following treatment with this compound. The compound not only reduced tumor size but also decreased the expression of AR target genes, reinforcing its role as a potent SARD .

Case Study: Patient-Derived Xenograft Model

A study utilized a PDX model derived from a patient with CRPC. The tumor was treated with this compound at varying doses over four weeks:

| Treatment Duration | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| 1 week | 5 | 30 |

| 2 weeks | 10 | 50 |

| 4 weeks | 20 | 70 |

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile compared to traditional AR antagonists. It did not show significant off-target effects on other kinases or receptors at therapeutic doses, suggesting a high degree of selectivity .

Eigenschaften

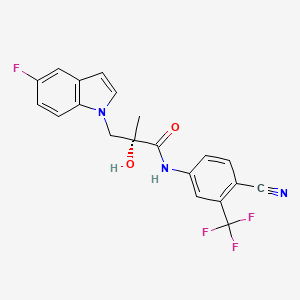

IUPAC Name |

(2S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(5-fluoroindol-1-yl)-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N3O2/c1-19(29,11-27-7-6-12-8-14(21)3-5-17(12)27)18(28)26-15-4-2-13(10-25)16(9-15)20(22,23)24/h2-9,29H,11H2,1H3,(H,26,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSAYQVTXBMPRF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN1C=CC2=C1C=CC(=C2)F)(C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.